While a precise mechanism of action for 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride remains undefined in the provided literature, studies suggest it functions as a β1-adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA) [ [] ]. This implies that it blocks the action of adrenaline at the β1-adrenoceptors, primarily found in the heart, while simultaneously activating these receptors to a lesser extent. This dual action potentially leads to a less pronounced decrease in heart rate compared to traditional β-blockers, while still exerting beneficial effects on heart function and blood pressure.
The primary application for 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride, as suggested by the provided research, is in the field of cardiovascular research. Specifically, it has been investigated for its potential to treat coronary heart disease and heart failure. A study demonstrated its hemodynamic effects in patients with coronary heart disease and depressed left ventricular function, highlighting its ability to reduce arterial pressure and pulmonary pressure without significantly impacting heart rate [ [] ]. This suggests its potential use as a treatment option for heart failure patients who cannot tolerate traditional β-blockers due to their side effects on heart rate.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5